molecular formula C20H16N2O4 B5557057 N,N'-bis(2-hydroxyphenyl)isophthalamide

N,N'-bis(2-hydroxyphenyl)isophthalamide

Cat. No.: B5557057
M. Wt: 348.4 g/mol
InChI Key: JRJRREGDBAVNHN-UHFFFAOYSA-N
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Description

N,N’-bis(2-hydroxyphenyl)isophthalamide: is an organic compound with the molecular formula C20H16N2O4 and a molecular weight of 348.35 g/mol This compound is characterized by the presence of two hydroxyphenyl groups attached to an isophthalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2-hydroxyphenyl)isophthalamide typically involves the reaction of isophthaloyl chloride with 2-aminophenol under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of N,N’-bis(2-hydroxyphenyl)isophthalamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(2-hydroxyphenyl)isophthalamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N,N’-bis(2-hydroxyphenyl)isophthalamide involves its ability to chelate metal ions through the hydroxyphenyl groups. This chelation process can inhibit metal-catalyzed oxidative reactions, thereby providing antioxidant protection. The compound can also interact with specific molecular targets, such as enzymes or receptors, to modulate their activity and exert its effects .

Comparison with Similar Compounds

Uniqueness: N,N’-bis(2-hydroxyphenyl)isophthalamide is unique due to its specific hydroxyphenyl groups, which provide distinct chelating and antioxidant properties compared to other similar compounds.

Properties

IUPAC Name

1-N,3-N-bis(2-hydroxyphenyl)benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c23-17-10-3-1-8-15(17)21-19(25)13-6-5-7-14(12-13)20(26)22-16-9-2-4-11-18(16)24/h1-12,23-24H,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJRREGDBAVNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In 260 mL of NMP were dissolved 27.548 g of o-aminophenol and 11.484 g of lithium chloride. To the solution was added 25 g of isophthaloyl chloride under ice-cooling, and the solution was further stirred at room temperature overnight. The reaction mixture was then poured into water, and the precipitation was filtered and washed with water. The obtained precipitation was dissolved in 500 mL of tetrahydrofuran again and dried over magnesium sulfate. The solvent was then evaporated off under a reduced pressure to obtain 40 g of N,N′-di(2-hydroxyphenyl)isophthalamide.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
27.548 g
Type
reactant
Reaction Step Three
Quantity
11.484 g
Type
reactant
Reaction Step Three
Name
Quantity
260 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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